![molecular formula C6H7N5O B1384120 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 5399-91-7](/img/structure/B1384120.png)
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Overview
Description
“6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound that has been identified in various studies for its potential medicinal properties . It has been found to have in vivo efficacy against visceral leishmaniasis , a disease that affects millions of people across the world, largely in developing nations .
Synthesis Analysis
The synthesis of this compound involves the identification of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold and its optimization . Another study describes the synthesis of new pyrazolo[3,4-d]pyrimidin-4-amines through the cyclocondensation reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles .Molecular Structure Analysis
The molecular structure of “6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Treatment of Visceral Leishmaniasis
The compound has been identified as having in vivo efficacy against visceral leishmaniasis . This disease affects millions of people across the world, largely in developing nations, and is fatal if left untreated . The compound showed efficacy when orally dosed in a mouse model of visceral leishmaniasis .
Anticancer Activity
A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models . Some compounds showed promising cytotoxicity against tested cancer cell lines .
CDK2 Inhibition
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered to have potential in this area .
Treatment and Prophylaxis of Hyperuricemia
The compound has been studied for its role in the treatment and prophylaxis of hyperuricemia in human patients . Hyperuricemia is an abnormally high level of uric acid in the blood, and it can lead to gout or kidney disease .
Potential Anti-tumor Agents
The compound has also been studied as a potential anti-tumor agent . This is a broad field of study, and the specific mechanisms and applications would depend on the type of tumor being targeted .
Synthesis of Pyrazolopyridine Derivatives
The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have various applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one are Cyclin-dependent kinases (CDKs) and the enzyme xanthine oxidase . CDKs are essential for cell proliferation and are appealing targets for cancer treatment . Xanthine oxidase is involved in purine metabolism .
Mode of Action
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one interacts with its targets by binding to them and inhibiting their activity . It fits into the CDK2 active site through essential hydrogen bonding .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2, leading to a significant alteration in cell cycle progression . It also impacts purine metabolism by inhibiting xanthine oxidase .
Pharmacokinetics
It’s worth noting that the compound showed efficacy when orally dosed in a mouse model of visceral leishmaniasis , suggesting it has suitable bioavailability.
Result of Action
The result of the action of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is the inhibition of cell proliferation, as evidenced by its cytotoxic activities against various cell lines . It also induces apoptosis within cells .
properties
IUPAC Name |
6-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAZXEOBCQIOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277918 | |
Record name | MLS002637779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5399-91-7 | |
Record name | MLS002637779 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002637779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.